1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone
Overview
Description
2-(4-Acetylpiperazin-1-yl)pyridine-5-boronic acid, pinacol ester
Mechanism of Action
Mode of Action
It’s worth noting that compounds containing a boronic acid or boronic ester group, like this one, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boron atom forms a bond with a carbon atom on another molecule, facilitated by a palladium catalyst .
Biochemical Pathways
In general, boronic acids and boronic esters are known to be involved in various biochemical pathways due to their ability to form covalent bonds with proteins, particularly those with serine or threonine residues .
Biochemical Analysis
Biochemical Properties
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to participate in borylation reactions, where it acts as a boron source for the formation of boron-containing compounds . This compound can also interact with transition metal catalysts, facilitating hydroboration reactions . These interactions are crucial for the synthesis of complex organic molecules and have implications in medicinal chemistry and materials science.
Cellular Effects
This compound has diverse effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key proteins and enzymes, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting their activity and thereby affecting biochemical pathways . It can also activate certain enzymes, leading to enhanced catalytic activity and altered metabolic flux . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, this compound can enhance the activity of enzymes involved in the synthesis of boron-containing compounds, leading to increased production of these metabolites . Additionally, it can affect the levels of specific metabolites by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s bioavailability and efficacy in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can be targeted to the mitochondria, influencing metabolic pathways and cellular energy production .
Properties
IUPAC Name |
1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O3/c1-13(22)20-8-10-21(11-9-20)15-7-6-14(12-19-15)18-23-16(2,3)17(4,5)24-18/h6-7,12H,8-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFCDPMIZSSWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656449 | |
Record name | 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-01-6 | |
Record name | 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1073372-01-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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